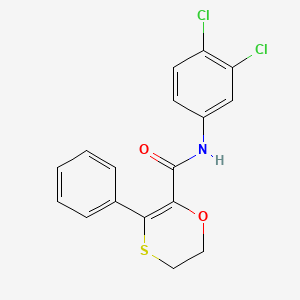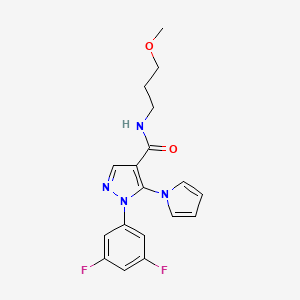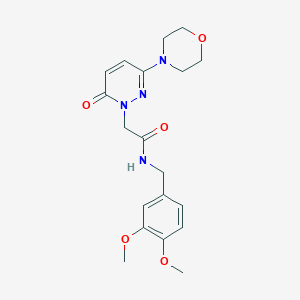![molecular formula C23H24N4O B12184896 N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B12184896.png)
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is a complex organic compound featuring a benzimidazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrole ring is then synthesized separately, often involving the reaction of an appropriate aldehyde with an amine under acidic conditions . The final step involves coupling the benzimidazole and pyrrole rings through a series of reactions, including alkylation and amide formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrole ring can also interact with various enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-3-(1-imidazolyl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is unique due to its dual-ring structure, which combines the properties of both benzimidazole and pyrrole. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C23H24N4O/c1-4-20(28)26-23-21(22-24-18-12-8-9-13-19(18)25-22)15(2)16(3)27(23)14-17-10-6-5-7-11-17/h5-13H,4,14H2,1-3H3,(H,24,25)(H,26,28) |
InChI Key |
WWDUYFUECRODFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide](/img/structure/B12184815.png)
![(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B12184822.png)


![Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy-](/img/structure/B12184836.png)
![1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B12184841.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12184846.png)
![N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B12184849.png)
![3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12184853.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12184857.png)

![3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B12184866.png)
![Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12184871.png)
